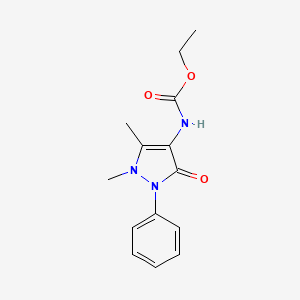

ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate

Descripción general

Descripción

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol . This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Mecanismo De Acción

Target of Action

A related compound was found to have good binding interaction with ampicillin-ctx-m-15 .

Mode of Action

The mode of action of this compound involves interaction with its target. The compound was found to have a good binding interaction with its target, as indicated by a docking score of -5.26 kcal/mol . This suggests that the compound may bind strongly to its target, potentially influencing the function of the target protein.

Biochemical Pathways

Related compounds have been found to exhibit various biological activities, including antibacterial, antifungal, antimycobacterial, and antitumor activities . This suggests that the compound may interact with multiple biochemical pathways.

Result of Action

The compound’s strong binding interaction with its target suggests that it may influence the function of the target protein, potentially leading to various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability, as suggested by a study showing a weak weight loss up to 120 °C, possibly due to the evaporation of adsorbed water . pH and the presence of other molecules in the environment can also influence the compound’s action and efficacy.

Análisis Bioquímico

Biochemical Properties

The compound’s structure suggests it could interact with various enzymes and proteins . The presence of the pyrazole ring, a common feature in many biologically active compounds, suggests potential interactions with various biomolecules .

Cellular Effects

Based on its structural similarity to other bioactive compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its structure suggests potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of ethyl 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylcarbamate at different dosages in animal models have not been reported. Therefore, any threshold effects, as well as any toxic or adverse effects at high doses, remain to be determined .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 4-aminoantipyrine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate can be compared with other similar compounds, such as:

N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound has a similar pyrazole core but with a different substituent, leading to distinct biological activities.

2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide: Another derivative with a bromine substituent, which may exhibit different chemical reactivity and biological properties.

Actividad Biológica

Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations based on various studies.

- Molecular Formula : C15H19N3O3

- Molecular Weight : 289.33 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with ethyl carbamate. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the compound. Notably, the crystal structure reveals that molecules are linked by hydrogen bonds, forming dimers .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl Carbamate Derivative | MDA-MB-231 (Breast Cancer) | 10.0 | Induces apoptosis via caspase activation |

| Similar Pyrazole Derivative | HepG2 (Liver Cancer) | 5.0 | Inhibits cell proliferation through microtubule destabilization |

In particular, studies have shown that derivatives can inhibit microtubule assembly and induce morphological changes in cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, this compound has been screened for its inhibitory effects on various enzymes involved in metabolic pathways:

| Enzyme | Inhibition Percentage (%) at 20 µM |

|---|---|

| Human Recombinant Alkaline Phosphatase | 40.76 |

| Ecto-Nucleotide Triphosphate Diphosphohydrolase | 52.03 |

These results suggest that the compound can modulate enzyme activity, which could be relevant for therapeutic interventions in metabolic disorders .

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells. The most potent compounds induced significant apoptosis and enhanced caspase activity at low concentrations, indicating their potential as anticancer agents .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazole derivatives against common pathogens. The results showed promising MIC values, supporting further development as novel antibiotics .

Propiedades

IUPAC Name |

ethyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-4-20-14(19)15-12-10(2)16(3)17(13(12)18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZZLKRCXBIYQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281361 | |

| Record name | Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10077-97-1 | |

| Record name | NSC21398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.